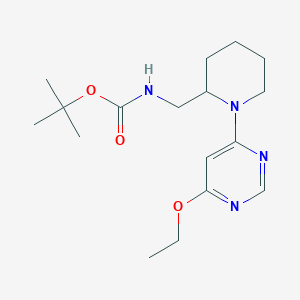

tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[1-(6-ethoxypyrimidin-4-yl)piperidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-5-23-15-10-14(19-12-20-15)21-9-7-6-8-13(21)11-18-16(22)24-17(2,3)4/h10,12-13H,5-9,11H2,1-4H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRHWFVPVIMSHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCCCC2CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901118796 | |

| Record name | Carbamic acid, N-[[1-(6-ethoxy-4-pyrimidinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901118796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353989-78-2 | |

| Record name | Carbamic acid, N-[[1-(6-ethoxy-4-pyrimidinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[1-(6-ethoxy-4-pyrimidinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901118796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate typically involves organic chemical reactions that include the use of hydroxylamine, carbonyl compounds, and other reagents . The specific synthetic route can be complex and requires a well-equipped organic synthesis laboratory. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.

Chemical Reactions Analysis

tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biological processes and as a tool for probing the function of biological molecules.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The target compound shares a carbamate-protected piperidine core with several analogs. Key differences lie in substituents on the heterocyclic rings (pyrimidine, pyridine, or pyrazine) and their positions, which influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity: The ethoxy group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., cyano or nitro groups) .

- Solubility: Compounds with electron-withdrawing groups (e.g., cyano in , nitro in ) may exhibit lower aqueous solubility than the ethoxy-substituted target compound.

- Metabolic Stability : Trifluoromethyl (CF₃) groups (e.g., in ) enhance metabolic stability, whereas acetyl groups () might undergo hydrolysis.

Table 2: Reactivity and Stability

Biological Activity

Tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate, with CAS number 1353989-78-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO

- Molecular Weight : 336.43 g/mol

- Storage Conditions : Sealed in dry conditions at 2-8°C

- Signal Word : Warning

Structural Representation

The compound has a complex structure that includes a tert-butyl group, a piperidine ring, and an ethoxypyrimidine moiety, which may contribute to its biological activity.

Research indicates that this compound may exhibit multiple mechanisms of action. It is hypothesized to interact with various biological targets, potentially influencing pathways related to neuroprotection and cognitive function.

In Vitro Studies

In vitro studies have shown that compounds in the same class as this compound can act as inhibitors of critical enzymes involved in neurodegenerative diseases. For example:

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels in the brain.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of related compounds found that they significantly reduced oxidative stress markers in astrocytes exposed to amyloid-beta peptides. This suggests that this compound may similarly protect neuronal cells from degeneration induced by amyloid-beta.

Case Study 2: Enzyme Inhibition

Another study highlighted the ability of similar compounds to inhibit β-secretase activity, a key enzyme involved in the formation of amyloid plaques. The inhibition was quantified with an IC value indicating potent activity at low concentrations.

Table 1: Biological Activity Summary

| Activity Type | Target Enzyme | IC Value | Reference |

|---|---|---|---|

| Acetylcholinesterase | AChE | K = 0.17 μM | |

| β-secretase Inhibition | β-secretase | IC = 15.4 nM | |

| Amyloid Aggregation | Amyloid-beta | 85% inhibition at 100 μM |

Table 2: Compound Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 336.43 g/mol |

| Molecular Formula | CHNO |

| Storage Temperature | 2-8°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.